molecular formula C12H11NO2 B486036 (1-Oxido-4-pyridinyl)(phenyl)methanol CAS No. 39585-77-8

(1-Oxido-4-pyridinyl)(phenyl)methanol

Cat. No.: B486036
CAS No.: 39585-77-8
M. Wt: 201.22g/mol
InChI Key: CVZKUOJQOVCTKE-UHFFFAOYSA-N
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Description

(1-Oxido-4-pyridinyl)(phenyl)methanol is an organic compound with the molecular formula C12H11NO2 It is characterized by the presence of a pyridine ring with an oxido group at the 1-position and a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxido-4-pyridinyl)(phenyl)methanol typically involves the reaction of 4-pyridylmethanol with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-Oxido-4-pyridinyl)(phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form (1-Oxido-4-pyridinyl)(phenyl)methanone.

    Reduction: Reduction of the oxido group can yield (4-pyridinyl)(phenyl)methanol.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: (1-Oxido-4-pyridinyl)(phenyl)methanone

    Reduction: (4-pyridinyl)(phenyl)methanol

    Substitution: Various substituted derivatives depending on the substituent used.

Scientific Research Applications

(1-Oxido-4-pyridinyl)(phenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-Oxido-4-pyridinyl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxido group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Oxido-4-pyridinyl)(phenyl)methanone
  • (4-Pyridinyl)(phenyl)methanol
  • (1-Oxido-3-pyridinyl)(phenyl)methanol

Uniqueness

(1-Oxido-4-pyridinyl)(phenyl)methanol is unique due to the presence of both an oxido group and a phenyl group attached to a pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

IUPAC Name

(1-oxidopyridin-1-ium-4-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(10-4-2-1-3-5-10)11-6-8-13(15)9-7-11/h1-9,12,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZKUOJQOVCTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=[N+](C=C2)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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